

# Application Notes and Protocols: Utilizing JG-365 in Combination Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The landscape of oncology research is continually evolving, with significant interest in drug repositioning—finding new applications for existing therapeutic agents. A promising area of this research is the repurposing of Human Immunodeficiency Virus (HIV) protease inhibitors for cancer therapy. Originally designed to target the HIV aspartyl protease, several of these inhibitors have demonstrated potent anti-cancer effects through various mechanisms, including the induction of endoplasmic reticulum stress, inhibition of the proteasome, and modulation of critical cell signaling pathways.[1][2]

**JG-365** is a potent peptidomimetic inhibitor of HIV-1 protease. While its primary development has been in the context of antiretroviral therapy, its structural features and the broader antineoplastic activities of its drug class make it and its analogs compelling candidates for investigation in cancer combination therapy. This document provides a detailed guide for researchers exploring the use of **JG-365** and other HIV protease inhibitors in preclinical cancer research, with a focus on combination therapy strategies. Given that the direct anti-cancer literature on **JG-365** is nascent, the HIV protease inhibitor nelfinavir, which has been more extensively studied in oncology, will be used as a representative example to provide context and experimental details.[3][4]

## **Mechanism of Action in Cancer**







While designed to inhibit HIV protease, compounds like nelfinavir exert their anti-cancer effects through pleiotropic mechanisms targeting cancer cell vulnerabilities.[1][3] Understanding these mechanisms is crucial for designing effective combination therapies.

### 1. Inhibition of the PI3K/Akt Signaling Pathway:

A primary mechanism of anti-cancer activity for several HIV protease inhibitors is the downregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[7] Nelfinavir has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, leading to decreased cell survival and proliferation.[5][6][8] This inhibition can sensitize tumor cells to the effects of radiation and other chemotherapeutic agents.[5][6]

#### 2. Proteasome Inhibition:

HIV protease inhibitors can also inhibit the chymotrypsin-like activity of the 26S proteasome in cancer cells.[9][10][11] The proteasome is responsible for the degradation of many cellular proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering cancer cell death.[2] This mechanism is particularly relevant for combination therapies with other proteasome inhibitors like bortezomib, where synergistic effects have been observed.[12]

3. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR):

Nelfinavir is a potent inducer of ER stress, leading to the activation of the Unfolded Protein Response (UPR).[1][3] While the UPR can initially be a pro-survival response, prolonged or overwhelming ER stress triggers apoptosis. This provides another avenue for inducing cancer cell death and can be synergistic with other agents that impact protein folding or cellular stress levels.

Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway.







#### Logic of JG-365 in Combination Therapy







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning HIV Protease Inhibitors as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Mechanisms of HIV Protease Inhibitors Against HPV-Associated Cervical Cancer: Restoration of TP53 Tumour Suppressor Activities [frontiersin.org]
- 11. The human immunodeficiency virus (HIV)-1 protease inhibitor saquinavir inhibits proteasome function and causes apoptosis and radiosensitization in non-HIV-associated human cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing JG-365 in Combination Therapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672832#utilizing-jg-365-in-combination-therapy-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com